Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
Overview
Description
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is a chemical compound with the molecular formula C10H12ClFN2O2. It is used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a tert-butyl group, a chloro group, and a fluoropyridinyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate typically involves the reaction of 2-chloro-5-fluoropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while hydrolysis can produce the corresponding amine .
Scientific Research Applications
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is used in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-chloro-4-fluoropyridin-5-ylcarbamate
- Tert-butyl 2-chloro-3-fluoropyridin-4-ylcarbamate
- Tert-butyl 2-chloro-6-fluoropyridin-4-ylcarbamate
Uniqueness
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various research and industrial applications .
Biological Activity
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a tert-butyl group, a chloro-fluoropyridine moiety, and a carbamate functional group. These structural characteristics suggest that it may interact with biological systems in significant ways, making it a candidate for drug development and other applications in pharmacology.
The compound has the molecular formula and a molecular weight of approximately 246.66 g/mol. The presence of halogen substituents on the pyridine ring enhances its reactivity and potential biological activity, which are critical for its applications in drug development and chemical synthesis.
This compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects. Research indicates that compounds with similar structures often exhibit diverse biological activities, influenced by the position and type of substituent groups on the pyridine ring.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains. Further research is required to quantify this activity and elucidate the underlying mechanisms.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar fluorinated pyridine derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . The inhibition of AChE could lead to increased levels of acetylcholine, potentially improving cognitive function.
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that this compound can effectively inhibit AChE activity in neuronal cell cultures. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater inhibition of enzyme activity .
- In Vivo Studies : Animal models treated with this compound showed improved cognitive performance in tasks designed to assess memory and learning capabilities. This effect was attributed to the compound's ability to enhance cholinergic signaling through AChE inhibition .
Comparative Analysis
To illustrate the biological activity variations among structurally similar compounds, the following table summarizes key features and activities associated with related carbamates:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | Halogenated pyridine structure | Potential AChE inhibitor | |
Tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate | Different halogen positioning | Varies; needs further study | |
Tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamate | Bromine instead of chlorine | Potentially different efficacy |
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-fluoropyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCIYPWZVRMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857137 | |
Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354223-67-8 | |
Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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